molecular formula C7H12N2O B2690384 2,7-Diazaspiro[3.5]nonan-1-one CAS No. 1147422-92-1

2,7-Diazaspiro[3.5]nonan-1-one

Cat. No.: B2690384
CAS No.: 1147422-92-1
M. Wt: 140.186
InChI Key: ZSJNNIPCNKKLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[35]nonan-1-one is a heterocyclic compound with the molecular formula C₇H₁₂N₂O It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Mechanism of Action

Target of Action

The primary target of 2,7-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alternation in human cancer .

Mode of Action

This compound interacts with its target, the KRAS G12C protein, by binding in the switch-II pocket . This binding is covalent, meaning it forms a strong and stable bond with the protein .

Biochemical Pathways

The binding of this compound to the KRAS G12C protein affects the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by high metabolic stability in human and mouse liver microsomes . This stability suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The binding of this compound to the KRAS G12C protein inhibits the protein’s activity . This inhibition can lead to a decrease in cellular proliferation and differentiation, potentially slowing the growth of cancer cells . In a mouse model, this compound showed a dose-dependent antitumor effect .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light. For example, it is recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8 degrees Celsius . These conditions help maintain the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

2,7-Diazaspiro[3.5]nonan-1-one interacts with the KRAS G12C protein . The compound binds in the switch-II pocket of KRAS G12C, a critical area for the protein’s function .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. It acts as a potent inhibitor against KRAS G12C, a protein that plays a key role in cellular proliferation and differentiation . This suggests that this compound may influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the switch-II pocket of KRAS G12C . This binding interaction leads to the inhibition of the protein, thereby affecting its function at the molecular level.

Temporal Effects in Laboratory Settings

The compound has been shown to have high metabolic stabilities in human and mouse liver microsomes .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent antitumor effect . This suggests that the effects of the compound can vary with different dosages, and that high doses may have toxic or adverse effects.

Metabolic Pathways

Given its interaction with KRAS G12C, it is likely that it interacts with enzymes or cofactors related to this protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-diaminobutane with a suitable carbonyl compound under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced amines or alcohols

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

2,7-Diazaspiro[3.5]nonan-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of inhibitors for specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diazaspiro[3.5]nonan-7-one
  • 2,7-Diazaspiro[3.5]nonane

Uniqueness

2,7-Diazaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher metabolic stability and potency as a covalent inhibitor, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNNIPCNKKLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-oxo-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester (150 mg, 0.624 mmol) in DCM (6 mL) was added TFA (3 mL) and the resulting solution stirred at RT for 1 h. The crude reaction mixture was loaded onto a Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to provide 2,7-diaza-spiro[3.5]nonan-1-one as a colourless oil. To a suspension of 2,7-diaza-spiro[3.5]nonan-1-one (0.624 mmol) in dichloroethane (13 mL) were added 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (130 mg, 0.458 mmol) and sodium triacetoxyborohydride (146 mg, 0.689 mmol) and the resulting suspension stirred at RT for 18 h. The reaction was quenched with water and loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH. The resulting residue was then purified by column chromatography to give the title compound as a white solid (93 mg, 50%)
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.